molecular formula C11H11BrO2 B14500235 phenyl 2-(bromomethyl)but-2-enoate CAS No. 62918-59-6

phenyl 2-(bromomethyl)but-2-enoate

Cat. No.: B14500235
CAS No.: 62918-59-6
M. Wt: 255.11 g/mol
InChI Key: SYBOYRWOCXPLMM-UHFFFAOYSA-N
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Description

Phenyl 2-(bromomethyl)but-2-enoate is an organic compound that features a phenyl group attached to a but-2-enoate moiety with a bromomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2-(bromomethyl)but-2-enoate can be synthesized through several methods. One common approach involves the bromination of phenyl but-2-enoate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically takes place in an inert solvent like carbon tetrachloride or dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-(bromomethyl)but-2-enoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated esters.

Scientific Research Applications

Phenyl 2-(bromomethyl)but-2-enoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of polymers and advanced materials with unique properties.

    Biological Studies: The compound is used in the study of biochemical pathways and enzyme mechanisms.

Mechanism of Action

The mechanism of action of phenyl 2-(bromomethyl)but-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, allowing the formation of new bonds. The double bond in the but-2-enoate moiety can participate in addition reactions, further expanding its reactivity profile.

Comparison with Similar Compounds

Phenyl 2-(bromomethyl)but-2-enoate can be compared with similar compounds such as:

    Phenyl 2-(chloromethyl)but-2-enoate: Similar reactivity but with a chlorine substituent instead of bromine.

    Phenyl 2-(iodomethyl)but-2-enoate: Higher reactivity due to the presence of iodine, which is a better leaving group.

    Phenyl 2-(hydroxymethyl)but-2-enoate: Contains a hydroxyl group, making it less reactive in nucleophilic substitution but more versatile in hydrogen bonding interactions.

This compound stands out due to its balanced reactivity and stability, making it a valuable compound in various chemical applications.

Properties

CAS No.

62918-59-6

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

phenyl 2-(bromomethyl)but-2-enoate

InChI

InChI=1S/C11H11BrO2/c1-2-9(8-12)11(13)14-10-6-4-3-5-7-10/h2-7H,8H2,1H3

InChI Key

SYBOYRWOCXPLMM-UHFFFAOYSA-N

Canonical SMILES

CC=C(CBr)C(=O)OC1=CC=CC=C1

Origin of Product

United States

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